N-(Chloroacetyl)-DL-leucine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUNMYRYEYROFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-83-8, 688-12-0 | |
| Record name | Leucine, N-(chloroacetyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Chloroacetyl-L-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Chloroacetyl)-DL-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC73842 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73842 | |
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| Record name | NSC60158 | |
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| Record name | N-(chloroacetyl)-DL-leucine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for N Chloroacetyl Dl Leucine and Analogous Chloroacetyl Amino Acids
Direct N-Acylation of Leucine (B10760876)
The most straightforward method for synthesizing N-(Chloroacetyl)-DL-leucine is the direct N-acylation of DL-leucine. This involves the reaction of the amino group of leucine with a chloroacetylating agent.
Reaction Conditions and Stoichiometry
The direct N-acylation of amino acids is commonly achieved using the Schotten-Baumann reaction. organic-chemistry.orgwikipedia.org This method typically involves a two-phase solvent system, consisting of water and an organic solvent, where a base in the aqueous phase neutralizes the hydrochloric acid generated during the reaction. wikipedia.org The starting materials and the N-acylated product remain primarily in the organic phase. wikipedia.org
For the synthesis of N-chloroacetyl amino acids, chloroacetyl chloride is the most common acylating agent. The reaction is generally performed in the presence of a base to drive the equilibrium toward the formation of the amide. byjus.com The base neutralizes the HCl byproduct, preventing the protonation of the unreacted amine and thus maximizing the yield. organic-chemistry.org Common bases include sodium hydroxide, potassium carbonate, and sodium carbonate. byjus.comgoogle.combsphs.org
A typical procedure involves dissolving the amino acid or its ester in an aqueous basic solution and then adding chloroacetyl chloride, sometimes dissolved in an organic solvent like toluene (B28343) or dichloromethane. google.combsphs.org The stoichiometry often involves a slight excess of the chloroacetyl chloride and a sufficient amount of base to neutralize the generated acid. For example, the synthesis of N-chloroacetyl-L-leucine methyl ester has been reported using 1.5 equivalents of chloroacetyl chloride and 4 equivalents of potassium carbonate relative to the leucine methyl ester hydrochloride. bsphs.org Another approach, known as the direct method, involves refluxing the amino acid with the acid chloride in an anhydrous solvent like ethyl acetate (B1210297) without any added base; the unreacted, insoluble amino acid is then simply filtered off. acs.org
| Amino Acid Substrate | Acylating Agent | Base | Solvent System | Yield | Reference |
| L-Leucine methyl ester HCl | Chloroacetyl chloride (1.5 eq) | K₂CO₃ (4 eq) | Water / CH₂Cl₂ | 76% | bsphs.org |
| L-Valine methyl ester HCl | Chloroacetyl chloride (1.5 eq) | K₂CO₃ (4 eq) | Water / CH₂Cl₂ | 76% | bsphs.org |
| L-Glutamic acid methyl ester | Chloroacetyl chloride | Na₂CO₃ | Water / Toluene | 96.6% | google.com |
| Various amino acids | Chloroacetyl chloride | None (reflux) | Ethyl Acetate | Variable | acs.org |
Considerations for Racemic and Enantiopure Synthesis
The stereochemistry of the final product is dictated by the starting amino acid. To synthesize This compound , one must start with racemic DL-leucine. cymitquimica.com Conversely, if an enantiomerically pure product such as N-Chloroacetyl-L-leucine or N-Chloroacetyl-D-leucine is desired, the corresponding pure L-leucine or D-leucine must be used as the precursor. rsc.orgtcichemicals.com
The acylation reaction conditions, particularly those of the Schotten-Baumann method, are generally mild enough to avoid racemization of the chiral center of the amino acid. mdpi.com The integrity of the stereocenter is typically preserved throughout the synthesis. This principle is crucial for the synthesis of peptides and other biologically active molecules where specific stereochemistry is required for function. For instance, the resolution of racemic mixtures can be performed on the N-acylated product, as demonstrated in related N-acetyl-leucine systems. google.com
Solid-Phase Peptide Synthesis Incorporating N-Chloroacetyl Moieties
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, allows for the efficient construction of peptides on a solid polymer support. libretexts.orglibretexts.org The N-chloroacetyl group is frequently introduced onto a peptide chain, usually at the N-terminus, while it is still attached to the resin. This modification is valuable for subsequent chemical manipulations, most notably for peptide cyclization. mdpi.comrsc.org
Automated Synthesis Protocols
Modern SPPS is largely automated, enabling the rapid and simultaneous synthesis of multiple peptides. nih.govnih.gov The process consists of repetitive cycles of two main steps: the deprotection of the N-terminal protecting group (commonly the Fmoc group, which is removed by a base like piperidine) and the coupling of the next N-Fmoc-protected amino acid, which is activated by a coupling reagent such as HBTU or HATU. uci.edubeilstein-journals.org
Once the desired peptide sequence has been assembled on the resin, the N-terminal Fmoc group is removed, and the free amine is acylated with a chloroacetylating agent. This can be achieved by reacting the resin-bound peptide with chloroacetyl chloride in the presence of a non-nucleophilic base, or with an activated ester like N-succinimidyl chloroacetate (B1199739) (ClAc-OSu). mdpi.comrsc.org After chloroacetylation, the peptide is cleaved from the resin and all side-chain protecting groups are removed, typically with a strong acid cocktail containing scavengers. beilstein-journals.org
| Step | Description | Common Reagents |
| 1. Resin Loading | The C-terminal amino acid is attached to a solid support (e.g., Wang or Rink Amide resin). | Boc- or Fmoc-protected amino acid, DCC, HOBt, or pre-loaded resin. |
| 2. Deprotection | The Nα-protecting group (e.g., Fmoc) is removed to expose a free amine for the next coupling. | 20% Piperidine in DMF. |
| 3. Amino Acid Coupling | The next activated Fmoc-amino acid is coupled to the N-terminus of the growing peptide chain. | Fmoc-amino acid, HBTU/HATU, DIPEA/NMM. |
| 4. N-Terminal Chloroacetylation | After the final amino acid is coupled and deprotected, the N-terminus is acylated. | Chloroacetyl chloride and DIPEA, or ClAc-OSu. mdpi.comrsc.org |
| 5. Cleavage and Deprotection | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIPS). mdpi.com |
Strategic Placement of Chloroacetyl Groups within Peptide Sequences
The N-chloroacetyl group is a key functional handle for post-synthesis modifications, particularly for creating macrocyclic peptides. uni-kiel.de The electrophilic chloroacetyl moiety can react with a nucleophilic side chain, such as the thiol group of a cysteine residue located elsewhere in the peptide sequence, to form a stable thioether bridge. rsc.org This intramolecular reaction is a powerful strategy for constraining the peptide's conformation, which can enhance its biological activity, stability, and cell permeability.
This cyclization strategy is a cornerstone of advanced peptide discovery platforms like the Random non-standard Peptide and an Integrated Discovery (RaPID) system, which uses ribosomal synthesis to create vast libraries of macrocyclic peptides initiated with an N-chloroacetylated amino acid. nih.govacs.org The chloroacetyl group is almost always placed at the N-terminus to react with a downstream cysteine, effectively "stapling" the peptide into a cyclic structure. nih.govrsc.org
Preparation of N-Chloroacetyl Amino Acid Derivatives
Besides the direct acylation of the free amino acid, N-chloroacetyl amino acid derivatives, especially esters, are important synthetic intermediates. bsphs.org These derivatives are often easier to handle and purify than the corresponding free acids and can be used in a variety of subsequent reactions.
The synthesis typically begins with the esterification of the amino acid, for example, by reacting DL-leucine with methanol (B129727) in the presence of an acid catalyst to form DL-leucine methyl ester. This ester is then N-chloroacetylated under Schotten-Baumann conditions, similar to the free amino acid. bsphs.org For instance, N-chloroacetyl-L-leucine methyl ester was synthesized by treating L-leucine methyl ester hydrochloride with chloroacetyl chloride and potassium carbonate. bsphs.org
These N-chloroacetyl amino acid esters are valuable precursors for synthesizing a range of compounds. They have been used to create β-lactams through base-assisted intramolecular cyclization and as building blocks for other complex heterocyclic systems and pharmaceutical agents. researchgate.netresearchgate.netthieme-connect.de A patented method, for example, describes the synthesis of N-(chloroacetyl)-L-glutamic acid methyl ester as a key intermediate for a dipeptide drug. google.com
Advanced Chemical Approaches for N-Chloroacetylation in Complex Systems
The chloroacetylation of amino acids and peptides within complex chemical or biological environments presents unique challenges, such as the presence of multiple reactive functional groups (e.g., hydroxyl, thiol, and other amino groups) and the need for biocompatible reaction conditions. Advanced chemical strategies have been developed to achieve selective N-chloroacetylation under such demanding circumstances, moving beyond simple organic solvents to aqueous and biological systems.
One significant advancement is the development of highly chemoselective N-chloroacetylation reactions in aqueous buffer systems. tandfonline.comtandfonline.com Research has demonstrated that chloroacetyl chloride can be used for the efficient and selective chloroacetylation of amino compounds, including amino acids and amino alcohols, in a phosphate (B84403) buffer. tandfonline.com This method is notable for being metal-free and proceeding under neutral conditions, making it compatible with biological molecules. The reaction is rapid, often completing within 20 minutes, and the desired N-chloroacetylated products are typically obtained in high yields without the need for chromatographic purification. tandfonline.com The selectivity is a key feature; the protocol allows for the N-chloroacetylation of amines and anilines in the presence of unprotected alcohols and phenols, a selectivity that is poor in many organic solvents. tandfonline.com However, it was observed that for α-amino acids, the N-chloroacetylation reaction under these conditions can be very sluggish. tandfonline.com
The table below summarizes the results of a study on chemoselective N-chloroacetylation in a phosphate buffer, illustrating the high selectivity for the amino group over the hydroxyl group in various amino alcohols. tandfonline.com
Table 1: Chemoselective N-Chloroacetylation of Amino Alcohols in Phosphate Buffer
| Entry | Substrate | Product(s) | Ratio (N-acylation:O-acylation) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Aminobenzyl alcohol | N-(4-(hydroxymethyl)phenyl)-2-chloroacetamide | 100:0 | 83 |
| 2 | L-Leucinol | 2-Chloro-N-((S)-1-hydroxy-4-methylpentan-2-yl)acetamide | 100:0 | 68 |
| 3 | DL-Phenyl glycinol | 2-Chloro-N-(1-hydroxy-1-phenylpropan-2-yl)acetamide | 100:0 | 65 |
| 4 | S (+)-prolinol | N-((S)-pyrrolidin-2-ylmethyl)-2-chloroacetamide | 100:0 | 67 |
| 5 | 4-amino butanol | N-(4-hydroxybutyl)-2-chloroacetamide | 100:0 | 63 |
Data sourced from a study on chemoselective N-chloroacetylation under metal-free biocompatible conditions. tandfonline.com
In the context of highly complex biological systems, enzymatic and bio-orthogonal methods represent the frontier of selective chloroacetylation. One such approach utilizes chloroacetyl-coenzyme A (ClAcCoA) as a reagent for activity-based substrate profiling of Gcn5-related N-acetyltransferases (GNATs). acs.org In this system, an enzyme, such as the bacterial RimL N-acetyltransferase, uses ClAcCoA to chloroacetyl the α-amino group of its specific protein substrate. acs.org This method is sensitive and selective enough to identify protein substrates within crude cell extracts, demonstrating remarkable specificity in a proteomic environment. The resulting chloroacetylated protein is stable enough for detection yet reactive enough for subsequent conjugation with thiol-containing fluorescent or affinity tags. acs.org
Another advanced application is the use of N-chloroacetylation in solid-phase peptide synthesis (SPPS). Here, α-chloroacetyl groups can be used as a capping agent for "failure sequences"—peptide chains where the amino acid coupling failed in a given cycle. google.com This strategy helps to simplify the purification of the final full-length peptide. The reactivity of the chloroacetyl group in these complex, resin-bound peptides can be influenced by the local microenvironment. For instance, the presence of basic amino acid residues, like arginine, near the chloroacetyl group has been shown to accelerate its reaction with thiol nucleophiles, such as mercaptoundecahydrododecaborate (B1143558) (BSH). mdpi.com This acceleration is attributed to the electrostatic attraction between the positively charged residues and the negatively charged nucleophile, which increases its local concentration. mdpi.com
Perhaps the most sophisticated approaches involve the genetic code reprogramming to incorporate N-chloroacetylated amino acids directly into peptides during in vitro translation. nih.govnih.gov This is achieved by preparing an N-chloroacetyl-aminoacyl-tRNA, which is then recognized by the ribosome. nih.gov This technique allows for the synthesis of peptides with an N-terminal chloroacetyl group. nih.gov This reactive handle can then spontaneously react with a downstream nucleophilic residue, such as cysteine, to form a stable thioether bond, resulting in the formation of a macrocyclic peptide. nih.govnih.govnih.gov This method provides precise control over the modification site and enables the creation of large libraries of cyclic peptides with potential therapeutic properties, such as increased stability and binding affinity. nih.govumn.edu
The table below lists the compounds mentioned in this article.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Aminobenzyl alcohol |
| N-(4-(hydroxymethyl)phenyl)-2-chloroacetamide |
| L-Leucinol |
| 2-Chloro-N-((S)-1-hydroxy-4-methylpentan-2-yl)acetamide |
| DL-Phenyl glycinol |
| 2-Chloro-N-(1-hydroxy-1-phenylpropan-2-yl)acetamide |
| S (+)-prolinol |
| N-((S)-pyrrolidin-2-ylmethyl)-2-chloroacetamide |
| 4-amino butanol |
| N-(4-hydroxybutyl)-2-chloroacetamide |
| Chloroacetyl chloride |
| Chloroacetyl-coenzyme A |
| Arginine |
| Mercaptoundecahydrododecaborate (BSH) |
Applications in Peptide and Protein Engineering Through N Chloroacetylation
Design and Synthesis of Chemical Probes
Chemical probes are essential tools for elucidating the function of proteins and for identifying and validating new drug targets. rsc.org The reactive nature of the chloroacetyl group makes N-chloroacetylated peptides potential candidates for the development of such probes.
The chloroacetyl group on N-(Chloroacetyl)-DL-leucine can act as a reactive moiety to covalently bind to nucleophilic residues, such as cysteine, on target proteins. nih.govnih.gov This principle is fundamental to activity-based protein profiling (ABPP), a proteomic technology that uses reactive chemical probes to map the functional state of enzymes in complex biological systems. While the primary application of N-chloroacetylation in the literature is for intramolecular cyclization, the underlying reactivity is analogous to that used in covalent chemical probes.
In a typical scenario for target identification, a peptide sequence with a known or suspected affinity for a target protein is synthesized with an N-terminal N-chloroacetylated amino acid. This peptide probe can then be incubated with cell lysates or in living cells. The proximity of the peptide to its target, driven by the initial non-covalent binding, facilitates a covalent reaction between the chloroacetyl group and a nearby nucleophilic residue on the target protein. This irreversible binding allows for the subsequent isolation, enrichment, and identification of the target protein using proteomic techniques. The covalent nature of the interaction helps to overcome the limitations of transient or low-affinity interactions that might be missed by other methods.
| Probe Component | Function | Relevant Amino Acid Residues |
| Recognition Element | Provides binding specificity for the target protein. | A specific peptide sequence. |
| Reactive Group | Forms a covalent bond with the target protein. | N-chloroacetyl group. |
| Reporter Tag (Optional) | Enables detection and isolation of the probe-target complex. | Biotin, fluorescent dyes. |
Macrocyclization Strategies for Peptides and Peptidomimetics
Macrocyclization is a widely used strategy to improve the pharmacological properties of peptides, including their stability, binding affinity, and cell permeability. nih.govnih.gov N-chloroacetylation provides a highly efficient method for achieving peptide macrocyclization.
A prominent application of this compound is in the synthesis of macrocyclic peptides through the formation of a thioether bond. mdpi.com This is typically achieved by incorporating an N-chloroacetylated amino acid at the N-terminus of a peptide and a cysteine residue at a downstream position. oup.com The thiol group of the cysteine side chain is a potent nucleophile that readily attacks the electrophilic carbon of the chloroacetyl group in an intramolecular SN2 reaction. masterorganicchemistry.com This spontaneous reaction forms a stable thioether linkage, effectively cyclizing the peptide. rsc.orgniph.go.jp This method is particularly advantageous because it proceeds under mild, biocompatible conditions and does not require any additional reagents or catalysts. mdpi.com
The reaction is highly selective for the thiol group of cysteine, minimizing side reactions with other nucleophilic amino acid side chains. This chemoselectivity is crucial for the successful synthesis of well-defined cyclic peptide structures. mdpi.com
The cyclization of a peptide via a thioether bond has a profound impact on its conformational flexibility and stability. By constraining the peptide into a cyclic structure, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity. nih.govchemrxiv.org Macrocyclization can also lock the peptide into a bioactive conformation that mimics the structure of a protein secondary element, such as an α-helix or a β-turn. chemrxiv.orgresearchgate.net
For instance, researchers have developed "Heliats" (Helical lariats), which are peptides with a small N-terminal macrocycle formed by thioether linkage, followed by a linear sequence. This macrocyclization was found to stabilize α-helical structures and significantly contribute to the peptide's affinity and potency for its target. chemrxiv.org The enhanced structural rigidity also renders the peptide less susceptible to degradation by proteases, thereby increasing its in vivo half-life. nih.gov
| Property | Linear Peptides | Macrocyclic Peptides (via Thioether) |
| Conformational Flexibility | High | Low (Constrained) |
| Binding Affinity | Often lower | Often higher |
| Proteolytic Stability | Low | High |
| Bioactive Conformation | Transient | Stabilized |
Thioether Formation via Cysteine Residues
Development of Combinatorial Peptide Libraries
Combinatorial chemistry, coupled with high-throughput screening, has revolutionized the discovery of novel peptide-based therapeutics. nih.gov N-chloroacetylation is a key enabling technology for the creation of vast combinatorial libraries of macrocyclic peptides.
In vitro display technologies, such as mRNA display and phage display, allow for the screening of enormous libraries of peptides (up to 1014 members) to identify binders for a target of interest. nih.govnih.govfrontiersin.org The integration of N-chloroacetylation into these platforms has been instrumental in the development of macrocyclic peptide libraries.
In the context of mRNA display, a technique known as RaPID (Random nonstandard Peptide Integrated Discovery) has been particularly successful. nih.gov In this system, a chloroacetylated amino acid, such as N-chloroacetyl-D-phenylalanine or N-chloroacetyl-L-tyrosine, is incorporated at the N-terminus of the nascent peptide chain by reprogramming the initiator codon. oup.comchemrxiv.orgacs.org A cysteine residue is encoded at a downstream position in the randomized peptide sequence. The subsequent spontaneous intramolecular reaction between the chloroacetyl group and the cysteine thiol generates a library of macrocyclic peptides, each covalently linked to its encoding mRNA. mdpi.comnih.gov This physical linkage allows for the selective amplification of the genetic material of the peptides that bind to the target, enabling the identification of high-affinity ligands. frontiersin.org
This combination of N-chloroacetylation-mediated cyclization and in vitro display has led to the discovery of potent and specific peptide inhibitors for a wide range of challenging drug targets, including intracellular protein-protein interactions. nih.govchemrxiv.org
Screening for Ligand Discovery
The use of N-chloroacetylated amino acids is a key strategy in the high-throughput screening of vast peptide libraries to discover novel ligands for therapeutic and diagnostic targets. This approach is central to display technologies like mRNA display and phage display, which aim to identify peptides with high affinity and specificity for a given protein. frontiersin.org
In these systems, a library of peptides is generated where each member is physically linked to its encoding nucleic acid. frontiersin.org By incorporating an N-chloroacetylated amino acid at the N-terminus of the peptides, a reactive "warhead" is installed. biorxiv.org This group can spontaneously react with a nucleophilic amino acid side chain, typically a downstream cysteine, located within the same peptide sequence. The reaction between the chloroacetyl group and the thiol of cysteine forms a stable thioether bond, resulting in the post-translational cyclization of the peptide. biorxiv.orgresearchgate.net
This macrocyclization is highly advantageous for ligand discovery. biorxiv.org Cyclic peptides often exhibit enhanced proteolytic stability, improved bioavailability, and conformationally restricted structures. This pre-organization can reduce the entropic penalty upon binding to a target protein, leading to higher binding affinities compared to their linear counterparts. biorxiv.org
The process of discovering ligands using this method involves iterative rounds of selection. The library of N-chloroacetylated peptides is exposed to a target protein, such as the SARS-CoV-2 spike protein's receptor-binding domain (RBD). researchgate.net Peptides that bind to the target are isolated, and their genetic information is amplified. This enriched pool is then used to generate the next generation of peptides for further selection rounds, ultimately leading to the identification of high-affinity binders. frontiersin.org This strategy has been successfully employed to discover ligands against challenging targets, including those with shallow binding surfaces that are often difficult to address with traditional small molecules. acs.org
Table 1: Examples of Ligand Discovery Using N-Chloroacetylation-Mediated Cyclization
| Target Protein | Screening Method | N-Terminal Moiety | Key Findings |
|---|---|---|---|
| SARS-CoV-2 Spike RBD | mRNA Display | N-chloroacetyl-D-tyrosine | Discovery of cyclic peptide ligands that bind to a cryptic site on the RBD. researchgate.net |
| Human Plasma Kallikrein | Phage Display | N-chloroacetylated amino acid | Identification of specific bicyclic peptide inhibitors with nanomolar affinity. frontiersin.org |
| Various (PPIs) | RaPID System | N-Chloroacetyl amino acid | Generation of thioether-closed macrocyclic peptides (teMPs) with antibody-level affinities. acs.org |
Conjugation Chemistry for Bioconjugates and Modified Biopolymers
The chloroacetyl group is a versatile electrophile used extensively in conjugation chemistry to create bioconjugates and modify biopolymers. wiley-vch.de Bioconjugation involves the covalent linking of a biomolecule, such as a peptide or protein, to another molecule, which could be a small-molecule drug, a fluorescent dye, or a polymer like polyethylene (B3416737) glycol (PEG). wiley-vch.deamericanpharmaceuticalreview.com This process is fundamental to creating advanced therapeutics, diagnostics, and research tools. americanpharmaceuticalreview.com
The primary reaction involving the N-chloroacetyl group is an SN2-type reaction with a soft nucleophile, most commonly the thiol group of a cysteine residue. ethernet.edu.etacs.org This reaction is highly efficient and chemoselective, proceeding readily under aqueous conditions at or near neutral pH, which is crucial for maintaining the integrity of sensitive biomolecules. acs.org The resulting thioether linkage is highly stable, a desirable characteristic for bioconjugates intended for in vivo applications. acs.org
This specific reactivity allows for site-specific modification of proteins and peptides. By engineering a cysteine residue at a desired location in a protein sequence, a molecule bearing a chloroacetyl moiety can be precisely attached. frontiersin.org This contrasts with less specific methods that might target more abundant residues like lysine (B10760008), leading to heterogeneous products. wiley-vch.de
The modification of biopolymers with N-chloroacetylated amino acids or peptides can impart new functionalities. For instance, attaching peptides to polymers like alginate or chitosan (B1678972) can enhance their biocompatibility or introduce cell-adhesive properties for tissue engineering applications. mdpi.comnih.gov The chloroacetyl group serves as a reliable chemical handle to anchor these peptides onto the polymer backbone, assuming the polymer has been functionalized with appropriate nucleophiles (e.g., thiols). This strategy is part of a broader field of chemically modifying biopolymers to create advanced materials like hydrogels for drug delivery and tissue scaffolding. nih.gov
Table 2: Applications of Chloroacetyl Group in Conjugation Chemistry
| Application | Reacting Partners | Resulting Linkage | Purpose |
|---|---|---|---|
| Peptide Cyclization | N-terminal chloroacetyl group, internal cysteine | Thioether | Creates conformationally constrained, stable peptide ligands. biorxiv.orgresearchgate.net |
| Protein Labeling | Chloroacetyl-functionalized probe, surface cysteine | Thioether | Site-specific attachment of dyes, drugs, or tags for imaging or therapeutic delivery. ethernet.edu.et |
| Biopolymer Modification | Chloroacetylated peptide, thiol-modified polymer | Thioether | Creates functionalized biomaterials for applications like tissue engineering or controlled release. mdpi.comnih.gov |
Future Directions and Research Horizons in N Chloroacetyl Dl Leucine Studies
Exploration of Novel Biological Targets
The future exploration of N-(Chloroacetyl)-DL-leucine will likely center on identifying and validating its biological targets. The compound's structure, featuring a leucine (B10760876) scaffold and a reactive chloroacetyl group, suggests two primary avenues for target discovery.
Firstly, the chloroacetyl moiety is a well-characterized electrophile that preferentially reacts with hyper-reactive cysteine residues within protein active sites or other functionally important regions. oup.com This reactivity has been exploited to develop covalent inhibitors for a range of enzymes. mdpi.com Future research can leverage this property to discover novel protein targets that have, until now, been considered "undruggable" due to the lack of deep hydrophobic pockets suitable for traditional non-covalent inhibitors. nih.govnih.gov Systematic screening could reveal previously unknown cysteine-dependent functions across the proteome that are modulated by this compound.
Secondly, the DL-leucine component of the molecule may guide it toward proteins that recognize or metabolize leucine. While N-acetylated amino acids like N-acetyl-l-leucine are known to be metabolized, producing leucine, the chloroacetyl group's reactivity introduces a different dynamic. nih.govdrugbank.com It is plausible that this compound could target enzymes and transporters involved in leucine metabolism or transport, such as leucine aminopeptidases or amino acid transporters. nih.govnih.gov For instance, studies on Mycobacterium tuberculosis have focused on identifying novel leucine uptake pathways as potential therapeutic targets. elifesciences.org By covalently modifying these proteins, this compound could serve as a tool to elucidate their function and assess their potential as drug targets.
The exploration of these targets will be crucial in understanding the compound's mechanism of action and its potential applications in treating diseases where leucine-related pathways or specific cysteine-containing proteins play a critical role, such as in certain cancers or metabolic disorders. amerigoscientific.com
Advancements in Chemical Biology Tools and Methodologies
To unlock the full potential of this compound as a research tool, its study must be integrated with state-of-the-art chemical biology methodologies. These techniques are essential for identifying its protein targets, understanding its mode of action, and profiling its selectivity across the entire proteome.
Activity-Based Protein Profiling (ABPP) stands out as a particularly powerful strategy. nih.gov ABPP utilizes reactive chemical probes to map the functional state of enzymes directly in complex biological systems. oup.com A derivative of this compound could be synthesized to incorporate a reporter tag (e.g., an alkyne or biotin) for visualization and enrichment. nih.gov This probe would covalently label its protein targets, allowing for their identification via mass spectrometry. Competitive ABPP, where the probe competes with the parent compound for binding, can be used to confirm target engagement and assess inhibitor potency in a native cellular context. nih.govnih.gov
Chemoproteomic platforms offer a broader, more unbiased approach to target discovery. rsc.org In this method, cells or cell lysates are treated with this compound, and mass spectrometry is used to identify the proteins that have been covalently modified. momentum.bio This approach can systematically map all potential "ligandable hotspots," providing a comprehensive overview of the compound's interactome. nih.gov
Genetic Code Expansion (GCE) provides a sophisticated method for incorporating noncanonical amino acids with specific reactive groups into proteins. nih.govacs.org This could be used in reverse, to study the interaction of this compound with a specific target protein where a cysteine has been strategically placed. Furthermore, the N-terminal chloroacetyl group itself has been used in genetically encoded libraries to facilitate cyclization reactions with downstream cysteine residues, highlighting its utility in creating diverse peptide structures for screening. nih.gov
Below is an interactive table summarizing key methodologies for studying this compound.
| Methodology | Description | Key Application for this compound | Relevant Findings |
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to profile enzyme activity in native biological systems. oup.comnih.gov | Development of a tagged this compound probe to identify and quantify enzyme targets in cells. | α-chloroacetamide probes are effective for labeling active site cysteines. nih.gov |
| Chemoproteomics | Mass spectrometry-based proteomics to study drug-protein interactions on a global scale. rsc.org | Unbiased, proteome-wide identification of proteins covalently modified by this compound. | Has been used to identify hundreds of ligandable cysteines, including on "undruggable" targets. nih.gov |
| Mass Spectrometry (MS) | Analytical technique to measure the mass-to-charge ratio of ions; used to identify molecules and sequence proteins. momentum.bio | Direct detection of the covalent adduct between this compound and its target protein, and identification of the specific amino acid binding site. nih.gov | Tandem MS can pinpoint the exact modified amino acid residue. nih.gov |
| Genetic Code Expansion (GCE) | Technology to incorporate noncanonical amino acids into proteins. nih.gov | Studying interactions by site-specifically introducing reactive handles or mimics into target proteins. | N-terminal chloroacetyl groups can be incorporated to create libraries of cyclic peptides. nih.gov |
Development of Next-Generation Molecular Probes and Modulators
The scaffold of this compound serves as a valuable starting point for the rational design of next-generation molecular probes and modulators with enhanced potency, selectivity, and functionality. amerigoscientific.com A covalent ligand like this compound can be conceptually divided into two key components: the reactive "warhead" and the "specificity-determining element". nih.gov
The chloroacetyl group functions as the electrophilic warhead. rsc.org While effective, future research could explore replacing it with other electrophiles to fine-tune reactivity and target different nucleophilic residues, such as lysine (B10760008) or tyrosine. rsc.org This could expand the range of accessible biological targets.
The DL-leucine portion acts as the specificity element. Its structure can be systematically modified to improve binding affinity and selectivity for a particular target protein. This could involve synthesizing analogues with different stereochemistry (L-leucine or D-leucine only), or replacing the leucine side chain with other natural or unnatural amino acid structures. bachem.com Such structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound.
Furthermore, this compound can be derivatized to create sophisticated molecular probes . By attaching fluorophores, the compound can be used to visualize the localization of its targets within cells. researchgate.netmdpi.com Alternatively, incorporating photo-activatable groups could allow for precise spatial and temporal control over target engagement. acs.org The development of "turn-on" probes, which become fluorescent only upon reacting with their target, would be particularly valuable for reducing background signal in imaging experiments. rsc.org
The table below outlines potential future developments based on the this compound scaffold.
| Development Area | Objective | Example Modification |
| Warhead Optimization | Tune reactivity and expand target scope beyond cysteine. | Replace chloroacetyl with sulfonyl fluoride (B91410) (targets tyrosine) or other electrophiles. oup.com |
| SAR Studies | Enhance potency and selectivity for a specific target. | Synthesize analogues with different amino acid side chains or stereochemistry. bachem.com |
| Fluorescent Probes | Visualize target localization and dynamics in living cells. | Conjugate with a fluorophore like BODIPY or fluorescein. mdpi.commdpi.com |
| Inducible Modulators | Achieve spatial and temporal control over target inhibition. | Incorporate a photo-caged group that releases the reactive warhead upon light exposure. acs.org |
Integration with High-Throughput Screening Platforms for Discovery
To accelerate the discovery of new biological roles and therapeutic applications for compounds like this compound, its derivatives must be integrated into modern high-throughput screening (HTS) platforms. momentum.bioresearchgate.net These technologies enable the rapid testing of thousands to millions of compounds, dramatically increasing the efficiency of drug discovery.
Covalent Fragment-Based Ligand Discovery (FBLD) is a powerful approach where small, reactive fragments are screened for covalent binding to a target protein. nih.govrsc.org this compound itself can be considered a reactive fragment. Libraries of similar chloroacetamide-containing fragments could be screened against proteins of interest to identify initial hits, which can then be optimized into more potent and selective ligands. rsc.org
DNA-Encoded Library (DEL) technology represents a paradigm shift in HTS. fudan.edu.cn This method involves synthesizing immense libraries of compounds, each tagged with a unique DNA barcode. The entire library can be screened against a target protein in a single tube. After washing away non-binders, the DNA barcodes of the remaining "hit" compounds are sequenced to reveal their chemical structures. A covalent DEL incorporating this compound or similar chloroacetyl-containing building blocks could be used to discover high-affinity ligands for a wide array of protein targets, including those that have been historically difficult to address. fudan.edu.cn
The integration of mass spectrometry with HTS provides a direct and robust method for screening covalent inhibitors. momentum.bio By analyzing the intact protein mass, researchers can quickly determine if a compound from a screening library has formed a covalent bond with the target. This method is highly effective for validating hits from primary screens. momentum.bio
Finally, virtual high-throughput screening (vHTS) can be employed to computationally screen large compound libraries against the three-dimensional structure of a potential target, such as a leucine transporter. nih.gov This can help prioritize which derivatives of this compound are most likely to bind, streamlining the subsequent experimental validation process.
These advanced screening methodologies will be instrumental in navigating the vast chemical and biological space surrounding this compound, paving the way for the discovery of novel chemical probes and therapeutic lead compounds.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(Chloroacetyl)-DL-leucine with high yield and purity?
- The synthesis involves coupling DL-leucine with chloroacetyl chloride under controlled conditions. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions, using anhydrous solvents (e.g., dichloromethane or THF), and adjusting the stoichiometric ratio of reactants (e.g., 1:1.2 leucine-to-chloroacetyl chloride). Reaction progress is monitored via TLC (hexane/EtOAc 2:1 eluent) or HPLC to confirm completion . Post-synthesis, purification via recrystallization or column chromatography is recommended to achieve >95% purity.
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Use a combination of spectroscopic techniques:
- NMR (¹H and ¹³C) to confirm the chloroacetyl group’s attachment to the leucine backbone.
- FT-IR for characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹).
- Mass spectrometry (ESI-MS or MALDI-TOF) to verify the molecular ion peak ([M+H]⁺ at m/z 222.6 for C₈H₁₄ClNO₃) .
Q. What standard assays are used to evaluate the biological activity of this compound?
- Cytotoxicity assays (e.g., MTT or CCK-8) in cancer cell lines (e.g., HeLa, MCF-7) to assess inhibitory concentrations (IC₅₀).
- Enzyme inhibition studies (e.g., proteases or acyltransferases) to identify targets, using fluorogenic substrates or gel electrophoresis to monitor activity .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) of this compound enhance metabolic pathway studies?
- ¹³C-labeled leucine (e.g., at the 1-position) enables tracking via LC-MS or NMR in protein synthesis studies, quantifying incorporation rates into muscle or cellular proteins .
- ¹⁵N labeling aids in elucidating nitrogen metabolism, particularly in amino acid recycling or urea cycle perturbations. Isotopomer analysis requires high-resolution mass spectrometry or isotope-ratio monitoring .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Systematic replication : Compare studies using identical cell lines, assay protocols, and compound purity (>98% by HPLC).
- Meta-analysis : Adjust for variables like solvent (DMSO vs. aqueous) or exposure time. For example, discrepancies in cytotoxicity may arise from differences in cell membrane permeability or efflux pump activity .
Q. How does the chloroacetyl group in this compound influence protein acylation kinetics?
- The chloroacetyl moiety acts as an electrophile, reacting with nucleophilic residues (e.g., cysteine thiols or lysine amines) in proteins. Kinetic studies (stopped-flow or fluorescence quenching) reveal second-order rate constants (k₂ ~10³ M⁻¹s⁻¹). Competitive assays with glutathione quantify selectivity for target proteins .
Q. What advanced techniques characterize the compound’s interaction with serum proteins in pharmacokinetic studies?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) with albumin or globulins.
- Plasma stability assays (incubation at 37°C, followed by LC-MS/MS) to assess hydrolysis rates of the chloroacetyl group .
Methodological Considerations
Q. How should researchers design dose-response experiments to avoid off-target effects?
- Use a gradient concentration range (e.g., 0.1–100 µM) with appropriate controls (e.g., untreated cells, chloroacetic acid controls). Include a counter-screening assay (e.g., yeast viability tests) to identify non-specific toxicity .
Q. What statistical approaches are recommended for analyzing heterogeneous data in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
